1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Antimycobacterial Drug Discovery Structure-Activity Relationship

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS 873537-50-9) is a fluorinated nitrophenylpiperidine derivative with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol. This compound features a piperidin-4-ol core substituted at the N1 position with a 2-fluoro-4-nitrophenyl moiety, which confers distinct electronic properties and synthetic utility.

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
CAS No. 873537-50-9
Cat. No. B1328740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
CAS873537-50-9
Molecular FormulaC11H13FN2O3
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
InChIKeyOHJPBJCNSVQUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS 873537-50-9): Key Intermediate for Anti-TB and Synthetic Building Block Applications


1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS 873537-50-9) is a fluorinated nitrophenylpiperidine derivative with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound features a piperidin-4-ol core substituted at the N1 position with a 2-fluoro-4-nitrophenyl moiety, which confers distinct electronic properties and synthetic utility . It is primarily employed as a versatile building block in medicinal chemistry, with its nitro group serving as a latent amine for further functionalization and its fluorine substituent influencing metabolic stability and target binding [1].

Critical Substituent Position and Electronic Effects: Why 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is Not Interchangeable with its Regioisomers or Deoxy Analogs


The precise substitution pattern of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol is critical for its intended applications. Regioisomers, such as 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol (CAS 942474-44-4), differ in the relative positions of the fluorine and nitro groups on the phenyl ring, leading to distinct electronic distributions and steric profiles . Similarly, the deoxy analog 1-(2-fluoro-4-nitrophenyl)piperidine (CAS 172967-04-3), lacking the 4-hydroxyl group, possesses altered hydrogen-bonding capacity and polarity (LogP implications) . These structural differences directly impact downstream synthetic transformations, particularly in reduction chemistry and subsequent coupling reactions, as well as in biological target engagement where specific substituent vectors are required .

Quantitative Differentiation Evidence for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS 873537-50-9) for Procurement and Research Selection


Anti-Tubercular Activity: 2-Fluoro-4-nitrophenyl Substitution Confers Activity Against Inactive 4-Nitrophenyl Counterparts

In a study of fluoroquinolone derivatives, compounds bearing the 1-(2-fluoro-4-nitrophenyl) substituent demonstrated significant anti-tubercular activity, while their 1-(4-nitrophenyl) counterparts were completely inactive. The 7-piperidinyl derivative 4a, which contains the 2-fluoro-4-nitrophenyl group, exhibited 97% inhibition of Mycobacterium tuberculosis growth in vitro [1].

Antimycobacterial Drug Discovery Structure-Activity Relationship

Synthetic Versatility: Documented Reduction of Nitro Group Enables Downstream Diversification

A patent procedure (US09434695B2) demonstrates the quantitative utility of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol as a synthetic intermediate. Hydrogenation of 2.67 g (11 mmol) of the compound in MeOH over Pd/C for 6 hours at room temperature afforded the corresponding 4-amino derivative in quantitative yield (2.50 g crude, used directly in the next step) . This well-precedented transformation provides a direct route to aniline derivatives, a key step in generating diverse compound libraries.

Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Differentiation: Defined Melting Point Enables Solid Handling and Purity Assessment

The compound exhibits a well-defined melting point of 77-78 °C, as reported by a reputable vendor . This contrasts with closely related analogs such as 1-(2-fluoro-4-nitrophenyl)piperidine, which may have different physical states at room temperature due to the absence of the hydroxyl group.

Physicochemical Properties Analytical Chemistry Quality Control

Electronic Property Modulation: Distinct LogP and tPSA Values Influence Bioavailability and Target Engagement

The 4-hydroxyl group in 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol directly impacts key physicochemical parameters compared to its deoxy analog. While exact values for the target compound were not found, a closely related analog, 1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine (Hit2Lead SC-6841419), has a calculated LogP of 5.81 and a topological polar surface area (tPSA) of 49.6 Ų . The presence of the hydroxyl group in the target compound is expected to reduce LogP and increase tPSA, enhancing aqueous solubility and hydrogen-bonding capacity, which are critical for modulating oral bioavailability and reducing off-target binding .

Drug-likeness Physicochemical Properties ADME

Recommended Research Applications for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Based on Quantitative Differentiation Evidence


Lead Optimization in Antimycobacterial Drug Discovery Programs

Researchers aiming to develop novel anti-tubercular agents should prioritize 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol as a key intermediate. Class-level evidence demonstrates that the 2-fluoro-4-nitrophenyl motif is essential for activity against M. tuberculosis, with derivatives showing up to 97% inhibition in vitro, whereas 4-nitrophenyl analogs are inactive [1]. This compound provides a validated starting point for exploring piperidine-based scaffolds with potential antimycobacterial activity.

Synthesis of Diversified Piperidine Libraries via Nitro Group Reduction

For medicinal chemistry groups building compound libraries, the well-documented and high-yielding reduction of the nitro group to an amine makes this compound a reliable building block. A patent procedure details its quantitative conversion to the corresponding aniline derivative under standard hydrogenation conditions . This transformation is a cornerstone for generating diverse analogs through amide coupling, sulfonamide formation, or reductive amination, enabling efficient SAR exploration.

Physicochemical Property Tuning for Improved ADME Profiles

Drug discovery teams focused on optimizing oral bioavailability can leverage the 4-hydroxyl group as a site for property modulation. Compared to non-hydroxylated piperidine analogs (e.g., 1-(2-fluoro-4-nitrophenyl)piperidine), the presence of the hydroxyl group is expected to lower LogP and increase tPSA, thereby enhancing aqueous solubility and reducing potential off-target effects . This compound serves as a strategic intermediate for introducing polar functionality without resorting to more complex synthetic routes.

Chemical Biology Studies Investigating Target Engagement of Nitrophenylpiperidines

The defined melting point (77-78 °C) ensures reliable handling and purity assessment, making the compound suitable for biochemical and cellular assays. Its structural features, including the electron-withdrawing nitro group and hydrogen-bonding hydroxyl group, allow for the study of specific interactions with biological targets, such as enzymes or receptors implicated in infectious diseases or cancer.

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